molecular formula C15H10ClNO2S2 B307494 (4Z)-2-[(2-chlorobenzyl)sulfanyl]-4-(furan-2-ylmethylidene)-1,3-thiazol-5(4H)-one

(4Z)-2-[(2-chlorobenzyl)sulfanyl]-4-(furan-2-ylmethylidene)-1,3-thiazol-5(4H)-one

Cat. No. B307494
M. Wt: 335.8 g/mol
InChI Key: WQZVBSJYPYUDEP-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-2-[(2-chlorobenzyl)sulfanyl]-4-(furan-2-ylmethylidene)-1,3-thiazol-5(4H)-one is a thiazole derivative that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, and its mechanism of action has been extensively investigated.

Mechanism of Action

The mechanism of action of (4Z)-2-[(2-chlorobenzyl)sulfanyl]-4-(furan-2-ylmethylidene)-1,3-thiazol-5(4H)-one involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound also inhibits the activity of various kinases such as protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
(4Z)-2-[(2-chlorobenzyl)sulfanyl]-4-(furan-2-ylmethylidene)-1,3-thiazol-5(4H)-one has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as prostaglandins and cytokines. This compound also exhibits antimicrobial activity against various bacterial and fungal strains. In addition, it has been found to possess antioxidant properties and can scavenge free radicals.

Advantages and Limitations for Lab Experiments

The advantages of using (4Z)-2-[(2-chlorobenzyl)sulfanyl]-4-(furan-2-ylmethylidene)-1,3-thiazol-5(4H)-one in lab experiments include its potent activity against various enzymes and signaling pathways, its broad-spectrum antimicrobial activity, and its antioxidant properties. However, the limitations include its low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the research on (4Z)-2-[(2-chlorobenzyl)sulfanyl]-4-(furan-2-ylmethylidene)-1,3-thiazol-5(4H)-one. One potential direction is the investigation of its potential use in the treatment of Alzheimer's disease, as it has been found to possess neuroprotective properties. Another direction is the development of novel derivatives of this compound with improved solubility and pharmacokinetic properties. Furthermore, the use of this compound in combination with other drugs or therapies could also be explored to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of (4Z)-2-[(2-chlorobenzyl)sulfanyl]-4-(furan-2-ylmethylidene)-1,3-thiazol-5(4H)-one involves the reaction of 2-chlorobenzyl mercaptan with furan-2-carbaldehyde and 2-aminothiazole in the presence of a suitable base. The reaction proceeds through a series of steps, and the final product is obtained after purification and isolation.

Scientific Research Applications

(4Z)-2-[(2-chlorobenzyl)sulfanyl]-4-(furan-2-ylmethylidene)-1,3-thiazol-5(4H)-one has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antimicrobial, antitumor, and antioxidant properties. This compound has also shown promising results in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.

properties

Product Name

(4Z)-2-[(2-chlorobenzyl)sulfanyl]-4-(furan-2-ylmethylidene)-1,3-thiazol-5(4H)-one

Molecular Formula

C15H10ClNO2S2

Molecular Weight

335.8 g/mol

IUPAC Name

(4Z)-2-[(2-chlorophenyl)methylsulfanyl]-4-(furan-2-ylmethylidene)-1,3-thiazol-5-one

InChI

InChI=1S/C15H10ClNO2S2/c16-12-6-2-1-4-10(12)9-20-15-17-13(14(18)21-15)8-11-5-3-7-19-11/h1-8H,9H2/b13-8-

InChI Key

WQZVBSJYPYUDEP-JYRVWZFOSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CSC2=N/C(=C\C3=CC=CO3)/C(=O)S2)Cl

SMILES

C1=CC=C(C(=C1)CSC2=NC(=CC3=CC=CO3)C(=O)S2)Cl

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC(=CC3=CC=CO3)C(=O)S2)Cl

Origin of Product

United States

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